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phosphoramidite

Cat. No.: B13923681 Get Quote

The chemical synthesis of RNA presents a unique challenge compared to DNA synthesis due

to the presence of the 2'-hydroxyl group on the ribose sugar. This group must be protected

during the phosphoramidite coupling steps to prevent unwanted side reactions and chain

branching. The tert-butyldimethylsilyl (TBDMS) group is one of the most widely used and well-

established protecting groups for the 2'-hydroxyl position. Its relative stability to the conditions

of the synthesis cycle and its clean removal under specific fluoride-based deprotection

conditions have made it a cornerstone of RNA synthesis for decades.

TBDMS-protected phosphoramidites are valued for their balance of stability and reactivity,

enabling the construction of RNA sequences for a vast range of applications, from basic

research in molecular biology to the development of therapeutic oligonucleotides like siRNA

and antisense agents.

Core Chemical Properties
Structure and Synthesis
The core structure consists of a ribonucleoside where the 5'-hydroxyl is protected by a

dimethoxytrityl (DMTr) group, the 2'-hydroxyl by a TBDMS group, and the 3'-hydroxyl is

phosphitylated to create the reactive phosphoramidite moiety. The exocyclic amines of

adenosine, cytidine, and guanosine are also protected with acyl groups (e.g., Benzoyl, Acetyl).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13923681?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13923681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of these monomers is a multi-step process. A key challenge is the regioselective

silylation of the 2'-hydroxyl over the 3'-hydroxyl. This reaction often produces a mixture of 2'-

and 3'-TBDMS protected isomers that must be carefully separated via chromatography. The

desired 2'-TBDMS isomer is then phosphitylated at the 3'-position to yield the final

phosphoramidite building block.[1]

Stability and Reactivity
Thermal Stability: The thermal stability of phosphoramidites is a critical safety and quality

parameter in manufacturing. While some phosphoramidites exhibit excellent stability, others

can undergo energetic degradation at elevated temperatures.[2] Proper handling and storage

are essential to prevent the formation of impurities that could be incorporated into the growing

oligonucleotide chain.[2]

Stability during Synthesis: The TBDMS group is stable under the acidic conditions required for

the removal of the 5'-DMTr group in each synthesis cycle. However, prolonged exposure to

acid can lead to some premature desilylation. A significant consideration is the potential for 2' to

3' silyl migration under basic conditions, which can lead to the formation of non-biological 2'-5'

internucleotide linkages.[3]

Coupling Reaction: The coupling step, where the phosphoramidite is added to the growing

oligonucleotide chain, is the most critical phase of synthesis. The bulky nature of the TBDMS

group creates steric hindrance, which slows down the coupling kinetics compared to DNA

synthesis.[4][5] To achieve high coupling efficiencies (>98%), longer coupling times or more

potent activators than the standard 1H-tetrazole are often required.[6]

Deprotection
After synthesis, the TBDMS group, along with all other protecting groups, must be removed.

TBDMS cleavage is specifically achieved using a fluoride ion source. This process must be

carefully optimized to ensure complete removal without causing degradation of the RNA

product. The two most common reagents are tetrabutylammonium fluoride (TBAF) and

triethylamine trihydrofluoride (TEA·3HF).[7][8] TEA·3HF is often preferred as its performance is

less sensitive to water content, which can be a variable with TBAF solutions.[7][9]
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Table 1: Coupling Conditions for TBDMS-Protected RNA
Phosphoramidites

Activator Concentration Coupling Time
Typical
Coupling
Efficiency

Reference

1H-Tetrazole --- >10 min >98% [6]

5-Ethylthio-1H-

tetrazole (ETT)
0.25 M 6 min High [5]

5-

Benzylmercapto-

1H-tetrazole

0.25 M 3 min >99% [6][8]

4,5-

Dicyanoimidazol

e (DCI)

--- --- High [6][10]

Table 2: Deprotection Protocols for TBDMS-Protected
RNA
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Step Reagent
Temperatur
e

Duration Purpose Reference

Two-Step

(UltraFast)

1.

Base/Phosph

ate

Deprotection

AMA

(Ammonium

Hydroxide/40

%

Methylamine

1:1)

65°C 10 min

Cleavage

from support,

removal of

cyanoethyl

and base

protecting

groups

[7][11]

2. TBDMS

Deprotection

TEA·3HF/DM

SO
65°C 2.5 hours

Removal of

2'-TBDMS

groups

[7]

Two-Step

(UltraMild)

1.

Base/Phosph

ate

Deprotection

Ammonium

Hydroxide/Et

hanol (3:1)

Room Temp. 4 - 17 hours
For sensitive

bases/dyes
[7][11]

2. TBDMS

Deprotection

TBAF in THF

(1M)
Room Temp. ~24 hours

Removal of

2'-TBDMS

groups

[9]

One-Step

1. Full

Deprotection

Ammonium

Hydroxide
65°C Overnight

Simultaneous

removal of all

protecting

groups (for

specific

modifications)

[12][13]
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Synthesis of 5'-O-DMTr-2'-O-TBDMS-N-acyl-
ribonucleoside-3'-O-phosphoramidite
This is a generalized protocol based on established chemical principles.[1][12]

Selective Silylation: Start with the N-acyl protected ribonucleoside. React with tert-

butyldimethylsilyl chloride (TBDMS-Cl) and a base (e.g., silver nitrate in pyridine/THF) to

selectively protect the 2'-hydroxyl group. This step often yields a mixture of 2'- and 3'-

silylated isomers.[12]

Chromatographic Separation: Purify the reaction mixture using silica gel chromatography to

isolate the desired 2'-O-TBDMS isomer from the 3'-O-TBDMS isomer and other byproducts.

DMTr Protection: Protect the 5'-hydroxyl group with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in

the presence of a base like pyridine.

Phosphitylation: React the purified 5'-O-DMTr-2'-O-TBDMS nucleoside with 2-cyanoethyl

N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., N,N-

diisopropylethylamine, DIPEA) to introduce the phosphoramidite group at the 3'-position.

Purification: Purify the final product via silica gel chromatography to yield the pure TBDMS-

protected phosphoramidite.

Solid-Phase RNA Synthesis Cycle
Initialization: The synthesis begins with a solid support (e.g., CPG) to which the first

nucleoside is attached.

Step 1: Detritylation: The 5'-DMTr protecting group of the support-bound nucleoside is

removed using a mild acid solution (e.g., 3% trichloroacetic acid in dichloromethane),

exposing the 5'-hydroxyl group.

Step 2: Coupling: The TBDMS-protected phosphoramidite monomer is activated (e.g., with

ETT) and coupled to the newly exposed 5'-hydroxyl group of the growing chain.

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using a mixture

of acetic anhydride and N-methylimidazole to prevent them from participating in subsequent
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cycles, thus minimizing the formation of failure sequences.

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable

phosphate triester using an iodine solution.

Iteration: The cycle is repeated until the desired RNA sequence is assembled.

Full Deprotection and Cleavage of RNA (TEA·3HF
Method)

Cleavage and Base Deprotection: Transfer the solid support containing the synthesized

oligonucleotide to a vial. Add a solution of AMA (Ammonium Hydroxide/40% Methylamine,

1:1) and heat at 65°C for 10-15 minutes. This step cleaves the RNA from the support,

removes the cyanoethyl phosphate protecting groups, and removes the exocyclic amine

protecting groups.[7][11]

Evaporation: After cooling, transfer the supernatant to a new tube and evaporate to dryness.

2'-TBDMS Deprotection: Re-dissolve the dried oligonucleotide pellet in a solution of

triethylamine trihydrofluoride (TEA·3HF) and a solvent like DMSO or NMP. For example, add

75µL of TEA·3HF to the oligo dissolved in 60µL of TEA and DMSO.[7]

Incubation: Heat the mixture at 65°C for 2.5 hours to effect the complete removal of all 2'-

TBDMS groups.[7]

Quenching and Purification: Quench the reaction by adding an appropriate quenching buffer.

The fully deprotected RNA can then be purified using methods such as HPLC, gel

electrophoresis, or specialized purification cartridges.
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Solid-Phase Synthesis Cycle

1. Detritylation
(Acid Treatment)

2. Coupling
(Activator + Amidite)Exposes 5'-OH

3. Capping
(Acetic Anhydride)

Forms new linkage

4. Oxidation
(Iodine Solution)

Blocks failures

Stabilizes linkage
Ready for next cycle

Start:
Support-Bound

Nucleoside

TBDMS-Protected
Phosphoramidite

Click to download full resolution via product page

Caption: The four-step automated cycle of solid-phase oligonucleotide synthesis.

TBDMS Group Removal

Synthesized RNA
(2'-O-TBDMS Protected)

Final Deprotected RNA
(2'-OH Exposed)

Desilylation Reaction

Fluoride Source
(e.g., TEA·3HF)
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Caption: The fluoride-mediated deprotection of the 2'-TBDMS group.
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Protecting Group Steric Hindrance
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Caption: Comparison of steric effects between TBDMS and TOM protecting groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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